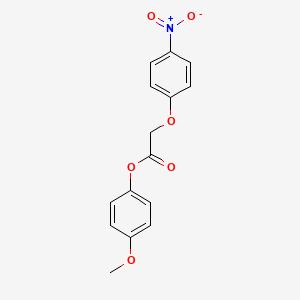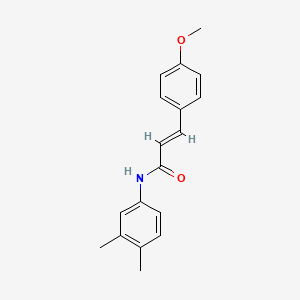
N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide, commonly known as DMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMA is a yellow crystalline powder that can be synthesized using different methods.
作用機序
The mechanism of action of DMMA is not fully understood. However, studies have shown that DMMA can inhibit the growth of various microorganisms by disrupting the cell membrane or cell wall. DMMA has been shown to interact with proteins and enzymes involved in the biosynthesis of essential cell components, leading to cell death.
Biochemical and Physiological Effects:
DMMA has been shown to exhibit significant biochemical and physiological effects. Studies have shown that DMMA can induce apoptosis, inhibit cell proliferation, and modulate immune responses. DMMA has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
DMMA is a versatile compound that can be used as a building block for the synthesis of various compounds. DMMA is relatively easy to synthesize, and its availability makes it a popular choice for researchers. However, DMMA is a toxic compound and should be handled with care. DMMA is also unstable in the presence of light and air, making it challenging to store and handle.
将来の方向性
DMMA has the potential to be used in various fields, including medicinal chemistry, material science, and organic synthesis. Future research could focus on the development of new synthetic routes for DMMA, the synthesis of new compounds using DMMA as a building block, and the study of the mechanism of action of DMMA. DMMA could also be further studied for its potential applications in the development of new antimicrobial agents, anti-inflammatory agents, and anticancer agents.
Conclusion:
In conclusion, DMMA is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMA can be synthesized using different methods, and its availability makes it a popular choice for researchers. DMMA has been shown to exhibit significant biochemical and physiological effects and has the potential to be used in the development of new compounds for various applications. Future research could focus on the development of new synthetic routes for DMMA and the study of its mechanism of action.
合成法
DMMA can be synthesized using various methods, including the Knoevenagel condensation reaction, the Sonogashira coupling reaction, and the Suzuki-Miyaura coupling reaction. The Knoevenagel condensation reaction, which involves the reaction of an aldehyde or ketone with an activated methylene compound, is the most common method used for the synthesis of DMMA. The reaction is carried out using a base catalyst, such as piperidine, in the presence of a solvent, such as ethanol or methanol.
科学的研究の応用
DMMA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. DMMA is a versatile compound that can be used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. DMMA has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
(E)-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-4-8-16(12-14(13)2)19-18(20)11-7-15-5-9-17(21-3)10-6-15/h4-12H,1-3H3,(H,19,20)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDVHKGLRNOLNB-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5852329.png)

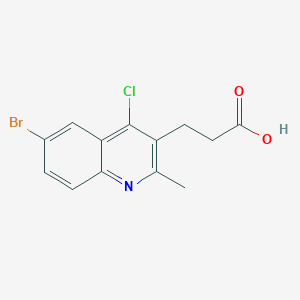
![5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5852353.png)


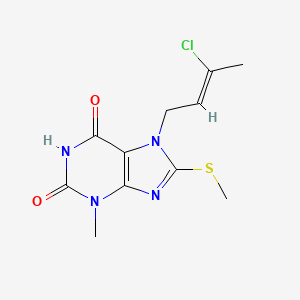
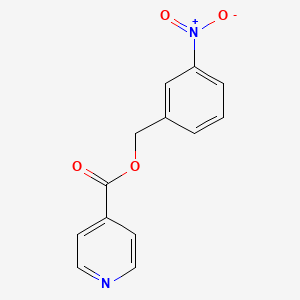

![1-methyl-5-phenyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5852392.png)
![3-(4-chlorophenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5852399.png)
![N-(4-fluorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5852413.png)

